molecular formula C9H9F3O2S B2452913 4-Trifluoromethylbenzylmethylsulfone CAS No. 40289-23-4

4-Trifluoromethylbenzylmethylsulfone

Cat. No.: B2452913
CAS No.: 40289-23-4
M. Wt: 238.22
InChI Key: KCCSFWPCOOIRPQ-UHFFFAOYSA-N
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Description

4-Trifluoromethylbenzylmethylsulfone is a chemical compound with the molecular formula C9H9F3O2S and a molecular weight of 238.23 g/mol It is characterized by the presence of a trifluoromethyl group attached to a benzylmethylsulfone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Trifluoromethylbenzylmethylsulfone typically involves the reaction of 4-trifluoromethylbenzyl chloride with sodium methylsulfinate under suitable conditions . The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the sulfone group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-Trifluoromethylbenzylmethylsulfone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group to sulfides.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 4-Trifluoromethylbenzylsulfoxide or 4-Trifluoromethylbenzylsulfone, while reduction can produce 4-Trifluoromethylbenzylsulfide.

Scientific Research Applications

4-Trifluoromethylbenzylmethylsulfone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Trifluoromethylbenzylmethylsulfone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and stability, allowing it to interact with hydrophobic regions of proteins or enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Trifluoromethylbenzylsulfone
  • 4-Trifluoromethylbenzylsulfoxide
  • 4-Trifluoromethylbenzylsulfide

Uniqueness

4-Trifluoromethylbenzylmethylsulfone is unique due to the presence of both a trifluoromethyl group and a sulfone group, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and potential biological activity .

Properties

IUPAC Name

1-(methylsulfonylmethyl)-4-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O2S/c1-15(13,14)6-7-2-4-8(5-3-7)9(10,11)12/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCCSFWPCOOIRPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1=CC=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90960720
Record name 1-[(Methanesulfonyl)methyl]-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90960720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40289-23-4
Record name 1-[(Methanesulfonyl)methyl]-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90960720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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